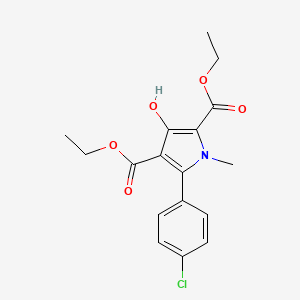
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Übersicht
Beschreibung
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H18ClNO5 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, with CAS number 56163-70-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies.
- Molecular Formula: C17H18ClN2O5
- Molecular Weight: 351.781 g/mol
- IUPAC Name: Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate
- SMILES Notation: CCOC(=O)c1c(O)c(C(=O)OCC)n(C)c1c2ccc(Cl)cc2
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The compound is synthesized through a multi-step reaction that includes the introduction of the chlorophenyl group and subsequent esterification processes.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties, particularly its antiproliferative effects on various cancer cell lines. For instance:
- Cytotoxicity Assays: The compound demonstrated significant cytotoxic effects against human melanoma cells (SH-4) with an IC50 value of approximately 44.63 µM . This indicates a moderate level of potency compared to established chemotherapeutics like Cisplatin (IC50 = 0.38) .
- Mechanisms of Action: The observed cytotoxicity correlates with the compound's ability to induce apoptosis and cause cell cycle arrest in the S phase. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in apoptotic cells after 48 hours of exposure .
Selectivity Indices
The selectivity index (SI) for this compound was reported as 3.83 , indicating a relatively favorable therapeutic window when compared to other tested compounds . This suggests that it may preferentially affect cancer cells over normal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrole derivatives, including this compound:
| Study | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Study A | SH-4 (Melanoma) | 44.63 ± 3.51 | 3.83 |
| Study B | HaCaT (Keratinocytes) | 9.64 ± 0.58 | >1 |
| Study C | Various Tumor Lines | Varies | Varies |
Summary of Findings
- Antiproliferative Activity: The compound exhibited dose-dependent antiproliferative effects across multiple cell lines.
- Apoptosis Induction: A significant increase in apoptotic cell populations was noted after treatment.
- Cell Cycle Arrest: The compound effectively induced S-phase arrest in treated cells.
Eigenschaften
IUPAC Name |
diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-4-23-16(21)12-13(10-6-8-11(18)9-7-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGXGYSVIDWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















